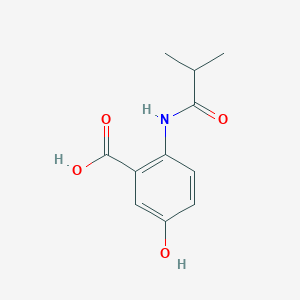![molecular formula C20H23N5O2 B5670478 5-[[benzyl(methyl)amino]methyl]-N-[(4,6-dimethylpyrimidin-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B5670478.png)
5-[[benzyl(methyl)amino]methyl]-N-[(4,6-dimethylpyrimidin-2-yl)methyl]-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[benzyl(methyl)amino]methyl]-N-[(4,6-dimethylpyrimidin-2-yl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a unique structure that includes an oxazole ring, a pyrimidine moiety, and a benzyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[benzyl(methyl)amino]methyl]-N-[(4,6-dimethylpyrimidin-2-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the benzyl and pyrimidine groups. Common synthetic routes may include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation reactions using benzyl halides and suitable bases.
Attachment of the Pyrimidine Moiety: This step may involve nucleophilic substitution reactions with pyrimidine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
5-[[benzyl(methyl)amino]methyl]-N-[(4,6-dimethylpyrimidin-2-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can modify the functional groups present in the compound.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[[benzyl(methyl)amino]methyl]-N-[(4,6-dimethylpyrimidin-2-yl)methyl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure.
Pharmaceuticals: The compound may serve as a lead compound for drug development.
Chemical Research: Its reactivity and functional groups make it a valuable compound for studying various chemical reactions and mechanisms.
Mechanism of Action
The mechanism of action of 5-[[benzyl(methyl)amino]methyl]-N-[(4,6-dimethylpyrimidin-2-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: These compounds share structural similarities and exhibit diverse biological activities.
Pyrimidine Derivatives: Known for their role in DNA and RNA, these compounds have significant biological importance.
Oxazole Derivatives: These compounds are known for their reactivity and are used in various chemical applications.
Uniqueness
5-[[benzyl(methyl)amino]methyl]-N-[(4,6-dimethylpyrimidin-2-yl)methyl]-1,2-oxazole-3-carboxamide is unique due to its combination of functional groups and structural features, which may confer distinct biological and chemical properties not found in other similar compounds.
Properties
IUPAC Name |
5-[[benzyl(methyl)amino]methyl]-N-[(4,6-dimethylpyrimidin-2-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-14-9-15(2)23-19(22-14)11-21-20(26)18-10-17(27-24-18)13-25(3)12-16-7-5-4-6-8-16/h4-10H,11-13H2,1-3H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWSMRRLWSZDDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=NOC(=C2)CN(C)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
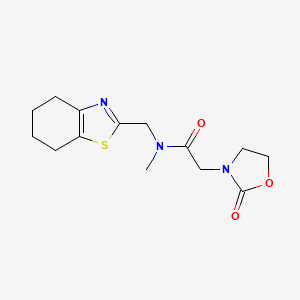
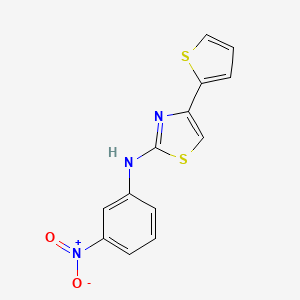
![1-[2-(2-allylphenoxy)ethyl]-1H-imidazole](/img/structure/B5670406.png)
![4-[2-(tetrahydrofuran-3-yl)ethyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5670421.png)

![(1R,5R)-3-[1-(4-fluorophenyl)cyclopropanecarbonyl]-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5670434.png)
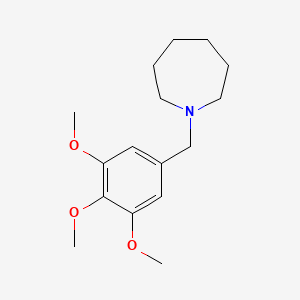
![2-amino-6-isobutyl-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)pyrimidine-4-carboxamide](/img/structure/B5670454.png)
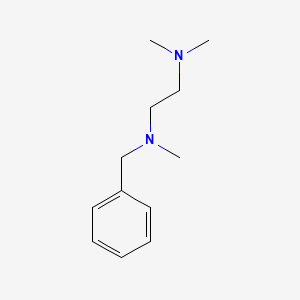



![2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5670501.png)
